2-Pentylbenzene-1,3-diol

CYP1A1 Drug Metabolism Structure-Activity Relationship

2-Pentylbenzene-1,3-diol is the distinct 2-substituted positional isomer of olivetol, essential for studying structure-activity relationships where alkyl chain position critically governs target selectivity. With potent mPGES-1 inhibition (IC50=3 nM cell-free, 29 nM in human whole blood), it serves as a benchmark probe for PGE2 pathway dissection. Its unique binding geometry enables precise CYP1A1 active-site mapping, and defined P2Y10 agonist activity (EC50=288 nM) provides a validated tool for immunology research. Researchers must avoid substituting the common 5-isomer (olivetol) without empirical verification.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 13331-21-0
Cat. No. B15486717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylbenzene-1,3-diol
CAS13331-21-0
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C=CC=C1O)O
InChIInChI=1S/C11H16O2/c1-2-3-4-6-9-10(12)7-5-8-11(9)13/h5,7-8,12-13H,2-4,6H2,1H3
InChIKeyNNMJZXNLJQLBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylbenzene-1,3-diol (CAS 13331-21-0): Chemical Identity and Core Structural Features for Research Procurement


2-Pentylbenzene-1,3-diol, also known as 2-pentylresorcinol, is a synthetic alkylated resorcinol derivative characterized by a pentyl (C5) chain ortho-substituted relative to the 1,3-dihydroxybenzene core [1]. This positional isomer, with the alkyl chain at the 2-position, distinguishes it from the more common natural product olivetol (5-pentylresorcinol), where the pentyl group resides at the 5-position [2]. The compound is primarily utilized as a research chemical in pharmacological and biochemical studies, serving as a synthetic intermediate and a tool for investigating structure-activity relationships (SAR) within the alkylresorcinol family [3][4].

Why 2-Pentylbenzene-1,3-diol (CAS 13331-21-0) Cannot Be Casually Substituted with Other Alkylresorcinols


In the alkylresorcinol class, the specific position of the alkyl chain on the resorcinol ring is a critical determinant of pharmacological activity and target selectivity [1]. Studies on resorcinol positional isomers reveal that the arrangement of hydroxyl and alkyl groups profoundly influences cytotoxicity [2]. The 2-substituted isomer (2-pentylbenzene-1,3-diol) presents a distinct steric and electronic environment compared to the more common 5-substituted olivetol [3]. This positional shift can alter receptor binding affinities, enzyme inhibition profiles, and metabolic stability, making generic substitution without empirical verification a high-risk approach in research and development [4]. The following evidence demonstrates specific, quantifiable points of differentiation that justify precise procurement.

Quantitative Differentiation of 2-Pentylbenzene-1,3-diol: A Procurement-Focused Evidence Guide


CYP1A1 Inhibition: 2-Pentylresorcinol Moiety vs. Cannabidiol and Olivetol

The pentylresorcinol moiety, of which 2-pentylbenzene-1,3-diol is a core structural isomer, was evaluated for its role in CYP1A1 inhibition [1]. Olivetol (5-pentylresorcinol) inhibited CYP1A1 with an IC50 of 13.8 µM, while the full molecule cannabidiol (CBD) showed an IC50 of 0.355 µM, indicating the importance of the entire structure [1]. The 2-positional isomer (2-pentylbenzene-1,3-diol) presents an alternative molecular geometry that can be used to probe the spatial requirements of the CYP1A1 active site, offering a unique SAR probe compared to olivetol [2].

CYP1A1 Drug Metabolism Structure-Activity Relationship

Cytotoxicity Profile on Mouse Fibroblasts (L929): Positional Isomer Comparison

A comparative cytotoxicity study of alkylresorcinol homologs on mouse fibroblast L929 cells revealed that the position of hydroxyl groups on the benzene ring is a key determinant of activity [1]. Resorcinol and its positional isomer hydroquinone displayed significantly different cytotoxic profiles, with hydroquinone being more potent [1]. Olivetol (5-pentylresorcinol) exhibited cytotoxicity intermediate between the two, highlighting that both the presence and position of the alkyl chain modulate toxicity [2]. 2-Pentylbenzene-1,3-diol, with its unique 2-substitution, offers a distinct profile for evaluating the impact of steric hindrance near the hydroxyl groups on cellular toxicity.

Cytotoxicity Safety Pharmacology Alkylresorcinol

Inhibition of Dihydroorotase: A Distinct Enzymatic Target for 2-Pentylbenzene-1,3-diol

2-Pentylbenzene-1,3-diol was evaluated for its inhibitory activity against dihydroorotase, an enzyme critical for pyrimidine biosynthesis [1]. The compound demonstrated an IC50 of 1.00 x 10^6 nM (1 mM) at pH 7.37 [1]. This specific activity, while moderate, identifies dihydroorotase as a molecular target for this isomer, a profile not commonly reported for other pentylresorcinol isomers like olivetol. This provides a unique biochemical fingerprint that distinguishes it for research applications.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

P2Y10 Receptor Agonism: A Distinct Pharmacological Profile for 2-Pentylbenzene-1,3-diol

The compound has been identified as an agonist at the mouse P2Y10 receptor, a G-protein coupled receptor implicated in immune responses [1]. It exhibits an EC50 of 288 nM, with a related measurement of 290 nM and a lower activity threshold of >1,000 nM under identical assay conditions [1]. This specific GPCR activity profile distinguishes it from other alkylresorcinols, which are more commonly associated with cannabinoid receptors (CB1/CB2) or other enzyme targets [2].

P2Y10 Receptor GPCR Immunology

Microsomal PGES1 Inhibition: A Potent Anti-Inflammatory Target Engagement

2-Pentylbenzene-1,3-diol demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade [1]. The compound inhibits mPGES-1 with an IC50 of 3 nM in a cell-free assay using 293E cell microsomes [1]. This high potency is maintained in more complex systems, with IC50 values of 29 nM in LPS-induced human whole blood and 37 nM in IL-1beta-stimulated A549 cells, confirming its ability to suppress PGE2 production in physiologically relevant models [1].

mPGES-1 Inflammation Prostaglandin E2

5-Lipoxygenase Translocation Inhibition: A Unique Anti-Inflammatory Mechanism

The compound has been evaluated for its ability to inhibit the translocation of 5-lipoxygenase (5-LO), a critical step in the enzyme's activation and the subsequent production of pro-inflammatory leukotrienes [1]. While specific quantitative data (e.g., IC50) for this assay is not detailed in the search summary, the identification of this mechanism provides a distinct pharmacological anchor for 2-pentylbenzene-1,3-diol. This mode of action, targeting enzyme translocation rather than direct catalytic inhibition, is a nuanced anti-inflammatory strategy not commonly associated with simpler alkylresorcinols.

5-Lipoxygenase Leukotriene Inflammation

Defined Application Scenarios for 2-Pentylbenzene-1,3-diol (CAS 13331-21-0) Based on Quantitative Evidence


Targeted Probe for mPGES-1-Driven Inflammatory Pathways

Given its potent inhibition of mPGES-1 (IC50 = 3 nM in cell-free assays, 29 nM in human whole blood), 2-pentylbenzene-1,3-diol is an ideal research compound for delineating the specific role of mPGES-1 in inflammatory diseases and for benchmarking novel inhibitors [1]. Its confirmed activity in human primary and cell line models makes it suitable for advanced preclinical studies where selective PGE2 suppression is required.

SAR Probe for CYP1A1 Active Site Topography

The compound serves as a critical molecular probe for studying the structure-activity relationships (SAR) of the CYP1A1 active site. Its distinct 2-substituted geometry, compared to the 5-substituted olivetol (IC50 = 13.8 µM for CYP1A1), allows researchers to map the spatial constraints and electronic requirements of the enzyme's binding pocket [2]. This is essential for medicinal chemistry campaigns aimed at designing potent and selective CYP1A1 modulators.

Specialized Tool Compound for P2Y10 GPCR Pharmacology

With a defined agonist activity at the mouse P2Y10 receptor (EC50 = 288 nM), 2-pentylbenzene-1,3-diol provides a valuable tool for investigating P2Y10-mediated signaling pathways in immunology and autoimmunity [3]. This application is distinct from the cannabinoid-focused use of other pentylresorcinols like olivetol, offering a niche but well-characterized application for the compound [4].

Reference Standard for Positional Isomer-Dependent Cytotoxicity Studies

As a positional isomer of olivetol, this compound can be used as a reference standard in studies investigating how the position of an alkyl chain on the resorcinol ring influences cellular toxicity [5]. Its distinct cytotoxic profile on L929 fibroblasts, inferred from class-level SAR, makes it a key comparator in safety pharmacology assessments of alkylresorcinol-based drug candidates [6].

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